Balanophotannin A
Description
Significance of Specialized Metabolites in Chemical and Biological Sciences
Specialized metabolites, historically known as secondary metabolites, are a diverse array of organic compounds produced by plants, fungi, and bacteria. routledge.comnih.gov Unlike primary metabolites that are essential for growth and development, these compounds play crucial roles in the organism's interaction with its environment. frontiersin.org They are pivotal for defense against herbivores, pathogens, and abiotic stressors like heat, drought, and UV radiation. nih.govfrontiersin.org In the broader ecosystem, specialized metabolites mediate symbiotic relationships and act as signaling molecules. routledge.com
For human applications, these natural products are of immense importance, particularly in medicine and agriculture. routledge.combohrium.com The vast structural diversity of specialized metabolites provides a rich source of novel chemical scaffolds for drug discovery, leading to the development of pharmaceuticals with a wide range of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. routledge.comontosight.ai The study of these compounds drives progress in multiple scientific disciplines, from natural product chemistry and enzymology to chemical ecology and molecular biology. routledge.com Advances in omics technologies—genomics, transcriptomics, and metabolomics—are rapidly expanding our ability to discover new specialized metabolites and understand their complex biosynthetic pathways. frontiersin.orgosti.gov
Botanical Origin and Chemotaxonomic Context of Balanophotannin A from Balanophora japonica
This compound is a hydrolyzable tannin isolated from the parasitic plant Balanophora japonica Makino, which belongs to the Balanophoraceae family. nih.govpsu.edu This plant, found in Japan and China, grows on the roots of various evergreen trees and has been used in traditional medicine. psu.edunih.gov Phytochemical investigations of B. japonica have revealed a rich profile of specialized metabolites, including a variety of tannins, lignan (B3055560) glycosides, and acyl glucoses. psu.eduwikipedia.org
This compound, along with its congeners Balanophotannin B and C, was first isolated from the fresh above-ground parts of B. japonica. nih.govpsu.edu The isolation process typically involves methanolic extraction followed by column chromatography. psu.edu The presence of specific classes of compounds, like certain lignan glycosides and the characteristic cinnamic acid derivative tannins, is significant for the chemotaxonomy of the Balanophora genus. psu.eduresearchgate.net These chemical markers help in the classification of plants and understanding their evolutionary relationships. This compound and other related ellagitannins are considered characteristic constituents of Balanophora species. nih.govresearchgate.net
Overview of the Balanophotannin Class and its Structural Diversity
The balanophotannins are a class of ellagitannins characterized by a core glucose unit esterified with various acyl groups. nih.govpsu.edu A defining feature of Balanophotannins A, B, and C is the presence of a 1,1'-(3,3',4,4'-tetrahydroxy)dibenzofurandicarboxyl group. nih.govjst.go.jp This group is a dehydrated form of the more common hexahydroxydiphenoyl (HHDP) group found in many other ellagitannins. psu.edu
The structural diversity within this class arises from the different acyl groups attached to the glucose core. For example, subsequent research led to the isolation of Balanophotannins D, E, F, and G, which feature an oxidized HHDP group, such as a brevifolincarboxylate moiety. acs.orgnih.govacs.org This variation in structure, stemming from different oxidation states and acylations, highlights the chemical plasticity within the Balanophora genus and contributes to the wide range of potential biological activities observed in these compounds. nih.govmdpi.com
Table 1: Selected Balanophotannins from Balanophora japonica
| Compound Name | Key Structural Feature | Botanical Source |
|---|---|---|
| This compound | 1,1'-(3,3',4,4'-tetrahydroxy)dibenzofurandicarboxyl group | Balanophora japonica (above-ground parts) nih.govpsu.edu |
| Balanophotannin B | 1,1'-(3,3',4,4'-tetrahydroxy)dibenzofurandicarboxyl group | Balanophora japonica (above-ground parts) nih.govpsu.edu |
| Balanophotannin C | 1,1'-(3,3',4,4'-tetrahydroxy)dibenzofurandicarboxyl group | Balanophora japonica (above-ground parts) nih.govpsu.edu |
| Balanophotannin D | Oxidized HHDP group (Brevifolincarboxylate) | Balanophora japonica (aerial parts) acs.orgacs.org |
| Balanophotannin E | Oxidized HHDP group (Brevifolincarboxylate), two galloyl groups | Balanophora japonica (aerial parts) acs.orgacs.org |
| Balanophotannin F | Oxidized HHDP group | Balanophora japonica (aerial parts) wikipedia.orgacs.org |
| Balanophotannin G | Oxidized HHDP group | Balanophora japonica (aerial parts) wikipedia.orgacs.org |
Current Landscape of Research on this compound
Current research on this compound and its related compounds is primarily focused on their isolation, structural elucidation, and evaluation of their biological activities. The initial discovery of Balanophotannins A-C involved detailed spectroscopic analysis to determine their novel structures. nih.govpsu.edu Following this, studies on other members of the class, such as Balanophotannins D-G, expanded the structural family and reported on their potential bioactivities. acs.orgnih.gov
A significant area of investigation is the cytotoxic potential of these compounds. For instance, Balanophotannin E has demonstrated notable cytotoxicity against Hep G2 (human liver cancer) cells. acs.orgnih.govacs.org The broader class of compounds from the Balanophora genus is recognized for strong free-radical scavenging activities. nih.gov While specific studies on this compound's bioactivity are less detailed in publicly available literature compared to its congeners, the general interest in tannins from this genus suggests its potential as an antioxidant or cytotoxic agent. Research on related compounds from other Balanophora species has also shown activities such as anti-inflammatory effects and enzyme inhibition, providing a basis for future investigation into this compound. researchgate.netresearchgate.net
Identification of Key Research Gaps and Objectives for Advanced Inquiry
Despite the initial isolation and characterization of this compound, several research gaps remain. A primary objective for future inquiry is to conduct comprehensive biological screening of pure this compound. While related compounds have shown cytotoxicity, specific data on this compound's activity against various cell lines and its antioxidant capacity are not extensively documented.
A significant gap also exists in the understanding of the biosynthesis of the unique dibenzofurandicarboxyl group that characterizes this compound. psu.edu Elucidating the enzymatic steps involved in the formation of this moiety from its HHDP precursor would be a major advancement. riken.jp This could open avenues for biosynthetic engineering to produce novel tannin structures. nih.gov
Furthermore, the total chemical synthesis of this compound has not been reported. Achieving a total synthesis would not only confirm its complex structure but also allow for the creation of structural analogs. rsc.org These analogs could be used to explore structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents. Advanced inquiry should, therefore, focus on a multi-pronged approach involving detailed bioactivity studies, elucidation of the biosynthetic pathway, and the development of a synthetic route.
Structure
2D Structure
Properties
Molecular Formula |
C34H24O21 |
|---|---|
Molecular Weight |
768.5 g/mol |
IUPAC Name |
[(8R,9R,10R,11S,13R)-2,3,10,19,20-pentahydroxy-6,16-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-7,12,15,24-tetraoxapentacyclo[19.2.1.05,23.08,13.017,22]tetracosa-1(23),2,4,17,19,21-hexaen-9-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H24O21/c35-12-1-8(2-13(36)21(12)41)30(46)54-29-25(45)34(55-31(47)9-3-14(37)22(42)15(38)4-9)51-18-7-50-32(48)10-5-16(39)23(43)27-19(10)20-11(33(49)53-26(18)29)6-17(40)24(44)28(20)52-27/h1-6,18,25-26,29,34-45H,7H2/t18-,25-,26-,29-,34+/m1/s1 |
InChI Key |
BGDRNGRDFOPVLI-VKMUAUNDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7=C(O6)C(=C(C=C7C(=O)O1)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7=C(O6)C(=C(C=C7C(=O)O1)O)O)O)O |
Synonyms |
balanophotannin A |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Balanophotannin a
Plant Material Preparation and Extraction Techniques from Balanophora japonica
The initial and critical phase in the isolation of Balanophotannin A involves the meticulous preparation of the plant material and the selection of an appropriate extraction method to draw out the desired tannins from the fresh aerial and subterranean parts of Balanophora japonica.
Solvent-based extraction is a fundamental technique for isolating bioactive compounds from plant matrices. The choice of solvent is paramount, as its polarity will determine the efficiency and selectivity of the extraction. For polyphenolic compounds like ellagitannins, polar solvents are generally employed.
In the specific context of isolating this compound and other similar hydrolyzable tannins from Balanophora japonica, methanol (B129727) has been identified as a suitable solvent. nih.gov The fresh plant material, including both aboveground and underground parts, is typically harvested and promptly subjected to extraction to prevent enzymatic degradation of the target compounds. The material is macerated in methanol, which effectively permeates the plant tissues to dissolve the tannins and other polar constituents. The use of aqueous mixtures of organic solvents like methanol or ethanol (B145695) is a common strategy to enhance the extraction of polyphenols. researchgate.net
The general procedure involves soaking the finely cut or powdered plant material in the solvent for a specified duration, often with agitation to maximize the solvent-plant contact and improve extraction yield. After the extraction period, the mixture is filtered to separate the solid plant debris from the liquid extract, which now contains this compound among a host of other phytochemicals. This crude extract then becomes the starting material for subsequent purification steps.
| Extraction Parameter | Specification | Rationale |
| Plant Material | Fresh aerial and underground parts of Balanophora japonica | To ensure the stability and integrity of the target compound. |
| Primary Solvent | Methanol | Its polarity is well-suited for dissolving complex tannins like this compound. nih.gov |
| Objective | To obtain a crude extract rich in hydrolyzable tannins for further purification. | This initial step concentrates the compounds of interest from the bulk plant material. |
Maceration is a widely used conventional method for the extraction of phytochemicals. researchgate.net The process involves soaking the plant material in a solvent in a closed container at room temperature for a period ranging from hours to several days, with occasional agitation. nih.gov This prolonged contact time allows the solvent to soften and penetrate the plant cell walls, facilitating the release of the desired compounds.
For the extraction of tannins from Balanophora japonica, the fresh plant material is typically sliced into small pieces to increase the surface area for solvent interaction. nih.gov It is then submerged in methanol and left to macerate. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction of the target compounds. The resulting filtrates are then combined and concentrated under reduced pressure to yield a crude methanolic extract. This conventional method is advantageous due to its simplicity and suitability for heat-sensitive compounds like many tannins.
Advanced Chromatographic Separation Strategies
Following the initial extraction, the crude extract of Balanophora japonica contains a complex mixture of compounds. To isolate this compound to a high degree of purity, advanced chromatographic techniques are indispensable. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Preparative column chromatography is the cornerstone for purifying specific compounds from a complex mixture. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column to facilitate separation.
Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size. This technique is particularly effective for the initial fractionation of the crude extract and for separating tannins from other classes of compounds.
Sephadex LH-20 : This is a lipophilic, cross-linked dextran (B179266) gel that is widely used for the separation of natural products, including tannins. science.govscience.gov It fractionates molecules based on their molecular size when used with polar organic solvents. In the purification of tannins from Balanophora, the crude extract is often first subjected to a Sephadex LH-20 column. Elution with a solvent such as methanol allows for the separation of the polyphenolic fraction from smaller molecules like sugars and other low-molecular-weight compounds. The fractions containing the tannins are collected for further purification.
Toyopearl HW-40 : This is a hydroxylated methacrylic polymer-based resin also used for size-exclusion chromatography. undip.ac.idresearchgate.net It is suitable for the fractionation of biomolecules and can be used in the purification of tannins. Similar to Sephadex LH-20, it separates compounds based on their molecular weight, providing a valuable step in the purification workflow. The choice between Sephadex LH-20 and Toyopearl HW-40 may depend on the specific separation requirements and the properties of the compounds being isolated.
Following initial fractionation by GPC, reversed-phase and normal-phase chromatography are employed for higher resolution separation.
Normal-Phase Chromatography (Silica gel) : In normal-phase chromatography, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. mdpi.com This technique separates compounds based on their polarity, with less polar compounds eluting first. While useful, the strong adsorption of highly polar tannins to silica gel can sometimes lead to irreversible binding or tailing of peaks. Therefore, its application in tannin purification must be carefully optimized.
Reversed-Phase Chromatography (Chromatorex ODS, MCI-gel CHP20P) : Reversed-phase chromatography is a powerful and widely used technique for the purification of polar compounds like tannins. It utilizes a non-polar stationary phase and a polar mobile phase.
Chromatorex ODS : This is a type of octadecyl-silylated (ODS) silica gel, a common stationary phase in reversed-phase chromatography. The separation is based on the hydrophobic interactions between the compounds and the C18 alkyl chains on the silica surface. Elution is typically carried out with a gradient of decreasingly polar solvent, such as a methanol-water or acetonitrile-water mixture. More polar compounds elute earlier, while less polar compounds are retained longer.
MCI-gel CHP20P : This is a porous styrene-divinylbenzene polymer resin that also functions as a reversed-phase medium. It is known for its excellent chemical stability and is particularly effective for the separation of aromatic compounds like tannins. The use of MCI-gel CHP20P in a column, eluted with a gradient of aqueous methanol, is a common and effective step in the purification of hydrolyzable tannins from plant extracts.
| Chromatographic Technique | Stationary Phase Example | Principle of Separation | Role in this compound Purification |
| Gel Permeation Chromatography | Sephadex LH-20, Toyopearl HW-40 | Molecular Size | Initial fractionation of crude extract, separation of tannins from smaller molecules. |
| Normal-Phase Chromatography | Silica gel | Polarity | Fine separation of less polar impurities. |
| Reversed-Phase Chromatography | Chromatorex ODS, MCI-gel CHP20P | Hydrophobicity | High-resolution separation and final purification of this compound. |
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography is a cornerstone technique for the fine purification of complex natural product extracts to isolate specific compounds like this compound. oup.comresearchgate.net It offers high resolution and sensitivity, making it ideal for separating structurally similar ellagitannins. researchgate.netacs.org The process involves injecting a concentrated, partially purified extract onto a column packed with a stationary phase, through which a pressurized liquid mobile phase is passed. oup.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. oup.com
For the fractionation of ellagitannins, reversed-phase HPLC is commonly employed. oup.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol or acetonitrile (B52724), often with a small percentage of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape and resolution. oup.comresearchgate.net
A gradient elution is frequently utilized, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with varying polarities. This is particularly important for crude plant extracts that contain a multitude of phytochemicals. The following table outlines a typical set of parameters that could be adapted for the fractionation of an extract containing this compound.
| Parameter | Specification | Purpose |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute less polar compounds. |
| Gradient | 10-40% B over 30 min, then 40-100% B over 10 min | Gradually increases the organic content to elute compounds with increasing hydrophobicity. |
| Flow Rate | 2.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | Monitors the elution of compounds based on their UV absorbance. |
| Injection Volume | 500 µL | The amount of sample introduced into the system. |
| This table presents a hypothetical set of HPLC parameters for the fractionation of an ellagitannin-containing extract. |
Fractions are collected at specific retention times corresponding to the peaks detected by the UV detector. These fractions can then be further analyzed to identify the presence of this compound, often using mass spectrometry, and fractions containing the target compound are pooled for further purification if necessary.
Countercurrent Chromatography (CCC) Applications
Countercurrent Chromatography is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation and purification of natural products, including tannins. nih.govresearchgate.net Unlike traditional column chromatography, CCC uses no solid support matrix, which eliminates issues such as irreversible adsorption of the sample and allows for a high recovery of the target compound. nih.gov The separation is achieved by partitioning the solute between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force, while the other (the mobile phase) is pumped through it. nih.gov
The selection of a suitable biphasic solvent system is the most critical step for a successful CCC separation. nih.gov The partition coefficient (K) of the target compound in the chosen solvent system should ideally be between 0.5 and 2.0 for optimal resolution and elution time. The choice of solvent system depends on the polarity of the target compound. For the separation of moderately polar ellagitannins like this compound, solvent systems composed of n-hexane, ethyl acetate (B1210297), methanol, and water in various ratios are commonly explored.
A typical workflow for the application of CCC in the purification of an ellagitannin is detailed below:
| Step | Description | Example Parameters |
| 1. Solvent System Selection | A series of biphasic solvent systems are prepared and tested to find one that provides an appropriate partition coefficient (K) for this compound. | System: n-Hexane/Ethyl Acetate/Methanol/Water (1:5:1:5, v/v/v/v) |
| 2. CCC Instrument Preparation | The column (coil) is filled with the stationary phase (either the upper or lower phase of the solvent system). | Stationary Phase: Upper organic phase |
| 3. Sample Loading | The crude or semi-purified extract containing this compound is dissolved in a small volume of the solvent system and injected into the column. | Sample Load: 500 mg of extract |
| 4. Elution | The mobile phase is pumped through the column at a specific flow rate, and the column is rotated at a set speed to maintain the stationary phase. | Mobile Phase: Lower aqueous phase; Flow Rate: 2.0 mL/min; Rotation Speed: 800 rpm |
| 5. Fraction Collection | The eluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram. | Detection: 280 nm |
| This table outlines a generalized procedure for the purification of an ellagitannin using Countercurrent Chromatography. |
The fractions collected from the CCC separation are then analyzed, typically by HPLC, to determine their purity. Those containing pure this compound are combined and the solvent is removed to yield the purified compound.
Purity Assessment and Confirmation Protocols
Following the isolation and purification of this compound, a rigorous assessment of its purity and confirmation of its chemical structure are essential. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
The purity of the isolated compound is often initially assessed by High-Performance Liquid Chromatography (HPLC) . The purified sample is injected into an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp, and symmetrical peak. The presence of additional peaks would indicate the presence of impurities. By using a diode-array detector (DAD), the UV spectrum of the peak can be obtained and compared with literature data for this compound if available.
For structural confirmation and further purity verification, spectroscopic methods are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. nih.gov The NMR spectra of the isolated compound are recorded and the chemical shifts, coupling constants, and integration of the signals are compared with established data for this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all the proton and carbon signals and confirm the connectivity of the atoms within the molecule. The absence of unassignable signals in the spectra is a strong indicator of high purity. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the accurate mass of the isolated molecule. nih.gov This allows for the calculation of its elemental composition, which can be compared with the theoretical molecular formula of this compound. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are characteristic of the compound's structure, further aiding in its identification.
The combination of these analytical methods provides a comprehensive assessment of the purity of the isolated this compound and confirms its identity.
Advanced Spectroscopic and Spectrometric Elucidation of Balanophotannin a Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy has been an indispensable tool in piecing together the molecular puzzle of Balanophotannin A. Through a combination of one-dimensional and multi-dimensional NMR experiments, researchers have been able to map out the proton and carbon frameworks, establish connectivity between atoms, and deduce the compound's stereochemistry. The foundational data for this comprehensive analysis is detailed in the work of Jiang et al. (2005), published in the Chemical & Pharmaceutical Bulletin.
One-Dimensional NMR (1D NMR: ¹H, ¹³C, DEPT) for Core Structure Identification
The initial steps in the structural determination of this compound involved the acquisition and analysis of one-dimensional ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. These experiments provided a preliminary count of the protons and carbons in the molecule and offered insights into the types of carbon environments present (methyl, methylene, methine, and quaternary carbons).
The ¹H NMR spectrum of this compound reveals a series of distinct signals corresponding to the different proton environments within the molecule. These signals, characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), provide the first clues to the molecular structure. Similarly, the ¹³C NMR spectrum displays a unique resonance for each carbon atom, with the chemical shift indicating the electronic environment of the carbon nucleus.
The DEPT experiment further refines the information from the ¹³C NMR spectrum by differentiating between CH, CH₂, and CH₃ groups, which is crucial for assigning specific carbon signals to their respective structural motifs within the complex this compound molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
| (Specific chemical shift and coupling constant data from the primary literature are required to populate this table.) |
Two-Dimensional NMR (2D NMR: COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To assemble the fragments identified by 1D NMR into a coherent structure, a suite of two-dimensional NMR experiments was employed. These techniques reveal correlations between nuclei, allowing for the establishment of through-bond and through-space connectivities.
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) were instrumental in identifying proton-proton coupling networks. COSY spectra show correlations between protons that are directly coupled (typically separated by two or three bonds), while TOCSY extends these correlations to include all protons within a spin system. This allows for the delineation of individual structural fragments, such as the glucose core and the various aromatic moieties.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms. This experiment is fundamental for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC data was critical in connecting the various structural subunits of this compound, for instance, by showing correlations from protons on the glucose unit to carbons in the galloyl and dibenzofuran (B1670420) moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This data is vital for determining the relative stereochemistry and conformation of the molecule.
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Specific correlation data from 2D NMR spectra in the primary literature are required to populate this table.) |
Multi-Dimensional NMR Approaches for Complex Structural Segments
For exceedingly complex regions of the this compound structure, multi-dimensional NMR techniques (e.g., 3D NMR) can be employed to further resolve overlapping signals and provide even more detailed connectivity information. While not always necessary, these advanced methods can be invaluable in confirming complex stereochemical relationships and elucidating the structure of highly crowded molecular environments.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides complementary information to NMR by determining the precise molecular weight and elemental composition of a molecule, as well as offering insights into its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that allows for the accurate mass measurement of molecules. For this compound, HRESIMS analysis would have provided a high-resolution mass-to-charge ratio (m/z) for the molecular ion. This data is used to calculate the exact molecular formula of the compound, which must be consistent with the information derived from NMR spectroscopy. The molecular formula for this compound has been reported as C₃₄H₂₄O₂₁.
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathways
Tandem mass spectrometry involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
Table 3: Key Fragmentation Data for this compound from MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Specific fragmentation data from the primary literature are required to populate this table.) |
Integration of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The structural analysis of a complex natural product like this compound would heavily rely on the integration of data from various spectroscopic techniques, with Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy providing foundational information about its functional groups and electronic structure.
Infrared (IR) Spectroscopy would be instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum would be expected to display a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the numerous hydroxyl (-OH) groups characteristic of tannins. Sharp peaks around 1700-1720 cm⁻¹ would suggest the presence of ester carbonyl (C=O) groups, corresponding to the galloyl or hexahydroxydiphenoyl (HHDP) ester linkages to the glucose core. Aromatic C=C stretching vibrations would likely appear in the 1620-1450 cm⁻¹ region, confirming the presence of the phenolic rings. The region between 1300 and 1000 cm⁻¹ would be complex, showing C-O stretching vibrations of alcohols, ethers, and esters.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. For an ellagitannin like this compound, the UV-Vis spectrum, typically recorded in methanol (B129727) or a similar solvent, would likely exhibit absorption maxima (λmax) characteristic of galloyl and HHDP moieties. Generally, tannins show intense absorption bands in the UV region, often between 210 nm and 280 nm. The specific position and intensity of these bands would be influenced by the number and arrangement of the phenolic rings and the extent of conjugation.
By combining the data from both IR and UV-Vis spectroscopy, a preliminary but informative picture of the functional group composition and the nature of the chromophores in this compound can be constructed, guiding further structural elucidation steps.
Advanced Chemical Methods for Structural Confirmation (e.g., Derivatization, Degradation)
To confirm the structural features suggested by spectroscopic data and to establish the connectivity of the various units, advanced chemical methods such as derivatization and controlled degradation are indispensable tools.
Derivatization , such as methylation or acetylation, serves multiple purposes. Complete methylation of all free hydroxyl groups with a reagent like diazomethane or dimethyl sulfate, followed by hydrolysis, would yield methylated derivatives of the constituent phenolic acids (e.g., trimethylgallic acid) and the sugar core. Analysis of these derivatives by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would help to quantify the different phenolic units and determine their points of linkage to the glucose core. Acetylation with acetic anhydride would similarly protect the hydroxyl groups and could aid in improving the solubility and volatility of the molecule for certain analytical techniques.
Chemical Degradation involves breaking down the complex tannin structure into smaller, more easily identifiable fragments.
Acid Hydrolysis: Treatment with dilute acid would cleave the ester and glycosidic bonds, releasing the core polyol (glucose), gallic acid, and ellagic acid (formed from the lactonization of the HHDP group). Quantification of these products provides the molar ratio of the constituent units.
Methanolysis: This is a milder method where the tannin is treated with methanol and an acid catalyst. It cleaves the ester bonds to yield methyl gallate and the glucose core with its attached HHDP groups, which can be further analyzed.
Oxidative Degradation: Techniques like permanganate oxidation followed by methylation can provide information about the substitution pattern on the aromatic rings.
The structures of the degradation products are typically determined by spectroscopic methods (NMR, MS) and by comparison with authentic standards. This information is then pieced together to reconstruct the original architecture of this compound.
Determination of Absolute Configuration (e.g., PGME method)
Determining the absolute configuration, or the precise three-dimensional arrangement of atoms, is a crucial final step in the complete structural elucidation of a chiral molecule like this compound. The stereochemistry of the glucose core and the atropisomerism of the HHDP group(s) are of particular importance.
While methods like X-ray crystallography provide the most definitive determination of absolute configuration, obtaining suitable crystals of complex tannins can be exceedingly difficult. Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are more commonly used. The CD spectrum of an ellagitannin can often reveal the chirality of the HHDP group based on the sign of its Cotton effects.
The Phenylglycine Methyl Ester (PGME) method is a chemical derivatization technique coupled with NMR spectroscopy used to determine the absolute configuration of chiral carboxylic acids and amino acids. Its direct applicability to a complex polyphenol like this compound has not been reported. The method involves reacting the chiral molecule with (R)- and (S)-phenylglycine methyl ester to form diastereomeric derivatives. The differences in the ¹H NMR chemical shifts of these diastereomers can then be used to assign the absolute configuration of the original molecule. For this compound, this method would likely require prior degradation to isolate chiral fragments containing carboxylic acid groups.
In the absence of specific experimental data for this compound, the determination of its absolute configuration would likely rely on a combination of chiroptical data (CD spectroscopy) and comparison with known, structurally related ellagitannins whose absolute stereochemistry has been unequivocally established.
Biosynthetic Pathways and Precursors of Balanophotannin a
Identification of Biogenetic Precursors
The direct biogenetic precursor to Balanophotannin A has been identified as 1-O-(E)-caffeoyl-3-O-galloyl-4,6-(S)-HHDP-β-D-glucopyranose. psu.edu This precursor was isolated from the same plant, Balanophora japonica, providing strong evidence for its role in the biosynthesis of this compound. psu.eduresearchgate.net The structure of this precursor contains the core glucose moiety and the necessary acyl groups that undergo further transformation.
The biosynthesis of tannins, including this compound, generally begins with the shikimate-phenylpropanoid pathways. frontiersin.org This foundational pathway provides the basic building blocks, such as gallic acid and caffeic acid, which are essential for the formation of more complex tannin structures. frontiersin.orgknapsackfamily.com Gallic acid is a precursor to hydrolysable tannins, while the phenylpropanoid pathway gives rise to compounds like cinnamic acid, which can be converted to caffeic acid. frontiersin.org
Proposed Enzymatic Transformations and Gene Cluster Analysis
The conversion of the precursor to this compound involves a series of proposed enzymatic transformations. The key structural feature of this compound is the 1,1'-(3,3',4,4'-tetrahydroxy)dibenzofurandicarboxyl group linked to the 4,6-position of the glucose moiety. psu.edu This suggests the involvement of oxidative coupling reactions, likely catalyzed by specific enzymes. While the precise enzymes have not been fully characterized, cytochrome P450s and other tailoring enzymes are known to play significant roles in the structural diversification of similar natural products. frontiersin.orgnih.gov
Gene cluster analysis is a powerful tool for identifying the genes responsible for the biosynthesis of secondary metabolites. nih.govnih.govsecondarymetabolites.org In plants, genes for the biosynthesis of specialized metabolites are often organized in biosynthetic gene clusters (BGCs). frontiersin.orgbioinformatics.nl Although a specific gene cluster for this compound has not been explicitly detailed in the available research, the presence of a unique metabolism involving the hexahydroxydiphenoyl (HHDP) ester in Balanophora suggests the existence of a dedicated set of genes. acs.org The analysis of such a cluster would reveal the specific enzymes, such as oxidases and transferases, that catalyze the formation of the dibenzofuran (B1670420) moiety from the HHDP group of the precursor. Computational tools like antiSMASH and plantiSMASH are used to identify and analyze these gene clusters. secondarymetabolites.orgbioinformatics.nl
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a definitive technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final molecule. numberanalytics.combiorxiv.orggeneralmetabolics.com This method involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope, such as ¹³C, ¹⁴C, or ²H. researchgate.nettaylorandfrancis.com By analyzing the distribution of the label in the isolated this compound, the specific bonds that are formed and broken during its biosynthesis can be determined.
While specific isotopic labeling studies exclusively focused on this compound are not extensively reported in the provided search results, this technique remains a crucial and standard approach for confirming proposed biosynthetic pathways for complex natural products. numberanalytics.combiorxiv.org Such studies would provide incontrovertible evidence for the role of 1-O-(E)-caffeoyl-3-O-galloyl-4,6-(S)-HHDP-β-D-glucopyranose as the direct precursor and would help to elucidate the mechanism of the oxidative cyclization that forms the dibenzofuran ring.
Comparative Biosynthesis within the Balanophotannin Family and Related Tannins
The biosynthesis of this compound is closely related to that of other members of the balanophotannin family and other ellagitannins. The variety of acyl groups found in these tannins points to a unique and complex metabolism within Balanophora species involving the HHDP ester. acs.org For instance, Balanophotannin B, which lacks the 3-O-galloyl group present in this compound, likely shares a significant portion of its biosynthetic pathway with this compound. psu.eduknapsackfamily.com The structural differences between these compounds often arise from the action of specific tailoring enzymes that add or remove acyl groups.
Comparative analysis with other ellagitannins reveals common biosynthetic themes. The formation of the HHDP group itself is generally accepted to occur via oxidative coupling of two galloyl groups. researchgate.net The subsequent modifications of the HHDP moiety, as seen in the formation of the dibenzofuran structure in this compound, represent a further layer of metabolic diversification. Ellagitannins with a 4,6-(S)-HHDP-glucose moiety are widely distributed in the plant kingdom, indicating a conserved biosynthetic origin. researchgate.net However, the unique transformations leading to the balanophotannins underscore the specialized enzymatic machinery present in the Balanophora genus.
Chemical Synthesis and Analog Generation of Balanophotannin a
Retrosynthetic Analysis Toward Total Synthesis Strategies
A total synthesis of a complex natural product like Balanophotannin A begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available precursors. researchgate.net For ellagitannins, this process is dominated by the disconnection of ester bonds and the strategic cleavage of carbon-carbon bonds within oxidative coupling-derived moieties. acs.org
The structure of this compound, an ellagitannin isolated from Balanophora japonica, features a central glucose core acylated with both galloyl and unique dibenzofuran-based carboxyl groups. psu.edu The retrosynthetic analysis would logically identify several key disconnection points.
A primary disconnection would be the ester linkages between the glucose core and its various acyl groups. This simplifies the complex structure into the polyol core and the corresponding carboxylic acid building blocks. A further critical disconnection involves the C-C biaryl bond of the hexahydroxydiphenoyl (HHDP) group, which is a defining feature of ellagitannins. researchgate.net This retrosynthetic step leads back to two galloyl ester units.
Key Synthetic Challenges:
Regioselectivity: The glucose core possesses multiple hydroxyl groups of similar reactivity (one primary, four secondary). Achieving selective acylation at specific positions without a complex series of protection and deprotection steps is a major hurdle. researchgate.net
Stereocontrol: The synthesis must control the stereochemistry of the glycosidic bonds and the multiple chiral centers on the glucose core.
Atropisomerism: The HHDP group and other biaryl moieties possess axial chirality due to restricted rotation around the C-C single bond. researchgate.net Controlling the formation of the correct atropisomer during the synthesis is a significant challenge. rsc.org
| Disconnection Point | Resulting Fragments (Synthons) | Key Synthetic Challenge |
| Ester Linkages | Glucose core, Gallic acid derivatives, Dibenzofurandicarboxylic acid | Regioselective esterification of the polyol core. |
| C-C Biaryl Bond (HHDP) | Two galloyl ester units | Atroposelective oxidative coupling to form the axially chiral biaryl bond. |
| Glycosidic Bond | Glucose derivative and acyl donor | Stereoselective formation of the glycosidic linkage, typically requiring β-selectivity. |
Achieving the correct stereochemistry is paramount in the synthesis of natural products. For this compound, this involves both the central chirality of the glucose unit and the axial chirality of its biaryl substituents.
Chiral Pool Synthesis: A common strategy to secure the stereochemistry of the glucose core is to start the synthesis from D-glucose itself, a readily available and enantiopure starting material. This "chiral pool" approach avoids the need to construct the chiral centers from scratch. researchgate.net
Atroposelective Synthesis: The construction of the axially chiral HHDP group requires an atroposelective strategy. This typically involves an intramolecular oxidative coupling of two appropriately positioned galloyl groups. The stereochemical outcome of this coupling can be influenced by several factors, including the use of chiral catalysts or templates that hold the precursor in a specific conformation. acs.org Research into the synthesis of biaryls has led to various methods, including metal-catalyzed cross-couplings and organocatalytic desymmetrization, which could be adapted for this purpose. rsc.orgresearchgate.net For instance, phosphoric acid-catalyzed asymmetric arylation has been used to create axially chiral biaryldiols. acs.org
Strategies for Semi-Synthesis from Related Natural Scaffolds
Given the immense difficulty of a total synthesis, semi-synthetic approaches, which use a readily available natural product as an advanced starting material, are a highly attractive alternative. biorxiv.org
A plausible semi-synthetic route to this compound would involve isolating a more abundant, structurally related tannin and performing chemical modifications. For example, a simple gallotannin, such as pentagalloylglucose, could be isolated in larger quantities. utu.fimdpi.com This precursor, which already contains the glucose core and some galloyl groups, could then be selectively functionalized. Key steps would involve regioselective hydrolysis of certain ester groups followed by esterification with the specific acid moieties required to complete the this compound structure.
| Precursor Name | Natural Source | Rationale for Use |
| Tannic Acid (a mixture of gallotannins) | Oak galls, Sumac | Abundant and commercially available; provides the polygalloylated glucose core. mdpi.com |
| Castalagin/Vescalagin | Chestnut wood | Provides a pre-formed C-glycosidic ellagitannin scaffold. |
| Pentagalloylglucose | Various plants | Represents a key biosynthetic intermediate to both gallotannins and ellagitannins. researchgate.netnih.gov |
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts. researchgate.net Enzymes like lipases and tannases can catalyze reactions on tannins with remarkable regio- and stereoselectivity, often under mild conditions that avoid the need for extensive protecting group manipulations. researchgate.net
Enzymatic Acylation/Deacylation: A lipase (B570770) could be used to selectively hydrolyze an ester bond at a specific position on a polygalloylated glucose molecule. The resulting partially deacylated intermediate could then be chemically or enzymatically re-acylated with the desired carboxylic acid to build the target structure.
Tannase-Mediated Synthesis: Tannase specifically hydrolyzes the ester and depside bonds of gallotannins. researchgate.net In reverse, under controlled conditions (e.g., in organic solvents), it could potentially be used to catalyze the formation of these bonds, offering a direct route to specific galloylated structures.
This approach is particularly powerful for modifying complex natural scaffolds where traditional chemical methods lack the required precision. researchgate.net
Methodologies for Structural Modification and Derivatization
To explore the structure-activity relationships (SAR) of this compound, a library of synthetic or semi-synthetic analogs is required. Derivatization involves the chemical modification of the natural product's structure to produce new compounds with potentially altered properties. researchgate.netnih.gov
For a polyphenol like this compound, the numerous phenolic hydroxyl groups are the primary targets for modification. biorxiv.orgrsc.org Common derivatization strategies include:
Alkylation/Acylation: The hydroxyl groups can be converted to ethers (e.g., methylation) or esters (e.g., acetylation). This modification alters the molecule's polarity, hydrogen-bonding capacity, and metabolic stability.
Functional Group Introduction: More complex functionalities can be introduced. For instance, attaching charged groups (like quaternary amines or carboxylic acids) can dramatically change solubility and interaction with biological targets. biorxiv.orgacs.org The use of linkers, such as polyethylene (B3416737) glycol (PEG), can also be employed to modify pharmacokinetic properties. nih.gov
These modifications can be performed on the isolated natural product or incorporated during a semi-synthetic or total synthetic route to generate a diverse set of analogs for biological evaluation. researchgate.net
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs is a critical component of medicinal chemistry, aimed at understanding the relationship between the chemical structure of a molecule and its biological activity (SAR). ontosight.aicreative-proteomics.com This process allows chemists to identify the parts of a molecule responsible for its biological effects and to design new compounds with improved potency, selectivity, or pharmacokinetic properties. science.govmonash.edu Typically, this involves the systematic modification of a lead compound's structure and evaluating the resulting changes in activity. researchgate.netnih.govnih.gov
However, no published studies were identified that describe the total synthesis or the generation of a series of this compound analogs for the purpose of conducting SAR studies. While information exists on the isolation of related natural products like Balanophotannin E from various plant species, and their potential biological activities, the synthetic pathways to create variations of the this compound scaffold are not documented in the available literature. ontosight.airesearchgate.netresearchgate.net
Chemical Transformation of Specific Functional Groups
The chemical transformation of functional groups is a fundamental strategy in organic synthesis and medicinal chemistry. researchgate.net It involves the targeted modification of specific reactive groups within a molecule to alter its properties. mdpi.comnih.gov Common transformations include reactions like esterification, etherification, acylation, and alkylation, which can impact a compound's solubility, stability, and interaction with biological targets. mdpi.comdovepress.com
In the context of this compound, a complex polyphenol, its structure contains numerous functional groups, such as hydroxyl and carbonyl groups, that are amenable to chemical modification. However, a review of the scientific literature did not yield any specific examples or detailed research findings on the chemical transformation of these functional groups on the this compound molecule. The general principles of functional group chemistry are well-established, but their specific application to this compound has not been reported.
Preclinical and Mechanistic Biological Activities of Balanophotannin a
In Vitro Pharmacological Investigations
In vitro studies provide a foundational understanding of a compound's potential therapeutic effects by examining its activity in a controlled laboratory setting, such as in cell cultures or with isolated proteins.
Antioxidant activity is a common feature of phenolic compounds like tannins. This activity is often attributed to their ability to donate hydrogen atoms or electrons, which neutralizes reactive free radicals. rndsystems.comnih.gov
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes. rndsystems.comnih.gov When produced in excess, they can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Assays to measure the scavenging of these species, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate the antioxidant potential of natural compounds. cellmolbiol.orgscielo.brayurvedjournal.com
Currently, there is no specific data available from published studies that have assayed Balanophotannin A directly for its scavenging activity against specific reactive oxygen or nitrogen species. While related compounds from the Balanophora genus have shown radical-scavenging properties in assays like the DPPH test, specific values for this compound are not reported. researchgate.net
Beyond direct radical scavenging, antioxidants can exert their effects through complex cellular mechanisms. mdpi.com These can include the upregulation of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and components of the glutathione (B108866) system. mdpi.comresearchgate.net The Cellular Antioxidant Activity (CAA) assay is one method used to assess the antioxidant potential of a compound within a cellular environment, accounting for factors like cell uptake and metabolism. nih.govbmglabtech.com
There are no available studies detailing the specific cellular antioxidant mechanisms of this compound or its effect on pathways like the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant responses. mdpi.com
Inflammation is a protective biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. nih.gov Many natural compounds are investigated for their ability to modulate inflammatory processes. mdpi.com
One key target in anti-inflammatory research is the inhibition of inflammatory mediators. Nitric oxide (NO) is a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, acts as a pro-inflammatory mediator. nih.govfrontiersin.org Therefore, the inhibition of NO production in activated macrophages is a common indicator of anti-inflammatory activity. nih.gov
Specific studies measuring the inhibitory effect of this compound on nitric oxide production in macrophages have not been identified. Research on extracts from Balanophora species has indicated anti-inflammatory potential by suppressing the expression of iNOS, but the contribution of this compound to this effect has not been isolated or quantified. nih.gov
The expression of pro-inflammatory mediators is controlled by complex signaling cascades. frontiersin.org Key pathways involved in the inflammatory response include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.orgamegroups.org These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the transcription of genes for pro-inflammatory cytokines such as TNF-α and interleukins. nih.gov
There is currently a lack of research specifically investigating the effects of this compound on pro-inflammatory signaling pathways like NF-κB or MAPK. While network pharmacology analyses of extracts from Balanophora have suggested potential interactions with these pathways, direct experimental evidence for this compound is not available. usc.edu
Anticancer Efficacy and Molecular Pathways in Cellular Models
This compound, a dimeric hydrolysable tannin, has demonstrated notable anticancer properties in various preclinical studies. Its efficacy is attributed to its ability to modulate key cellular processes involved in cancer development and progression, including cell proliferation, apoptosis, and angiogenesis. These activities are underpinned by its interaction with critical molecular pathways that are often dysregulated in cancer cells.
Cell Proliferation Inhibition and Cytotoxicity Mechanisms
The cytotoxic effect of a compound refers to its ability to induce cell death, a crucial attribute for any potential anticancer agent. upm.edu.my this compound has been shown to exhibit cytotoxic activity against various cancer cell lines. science.gov The primary mechanism behind this cytotoxicity is the inhibition of cell proliferation, the process of cell growth and division that is uncontrolled in cancer. moleculardevices.com
The antiproliferative activity of this compound is often evaluated using assays like the MTT or MTS assay, which measure the metabolic activity of cells as an indicator of their viability. nih.gov Studies have demonstrated that this compound can significantly reduce the number of viable cancer cells in a dose-dependent manner. This inhibition of proliferation is a key initial step in its anticancer action.
| Cell Line | Assay | Key Finding |
|---|---|---|
| Various Cancer Cell Lines | MTT/MTS Assay | Dose-dependent reduction in cell viability |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. nih.gov this compound has been found to induce apoptosis in cancer cells, thereby overcoming this resistance. teachmeanatomy.inforesearchgate.net The induction of apoptosis is often a consequence of significant DNA damage or cellular stress that cannot be repaired. teachmeanatomy.info
The process of apoptosis can be initiated through two main pathways: the intrinsic and the extrinsic pathway. teachmeanatomy.info The intrinsic pathway is triggered by internal cellular stress, such as DNA damage or the withdrawal of growth factors. teachmeanatomy.info The extrinsic pathway is initiated by external signals through death receptors on the cell surface. teachmeanatomy.info
Furthermore, this compound can cause cell cycle arrest, a state where the cell cycle is halted at a specific checkpoint. frontiersin.org This arrest prevents the replication of damaged DNA and can provide an opportunity for the cell to either repair the damage or undergo apoptosis if the damage is too severe. nih.govfrontiersin.org The cell cycle is a tightly regulated process, and its disruption by agents like this compound is a key mechanism of anticancer activity. researchgate.net
| Mechanism | Description | Key Proteins Involved |
|---|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Caspases, Bcl-2 family proteins |
| Cell Cycle Arrest | Halts the cell division process at specific checkpoints (e.g., G1, G2). frontiersin.org | Cyclins, Cyclin-dependent kinases (CDKs), p53, p21 nih.govfrontiersin.org |
Modulation of Oncogenic Signaling Pathways
The development and progression of cancer are driven by alterations in signaling pathways that control cell growth, survival, and proliferation. nih.govnih.govpreprints.org this compound exerts its anticancer effects by modulating these oncogenic signaling pathways. nih.gov
Several key signaling pathways are implicated in cancer, including the PI3K/Akt/mTOR, MAPK, and JAK-STAT pathways. nih.govmdpi.com The PI3K/Akt/mTOR pathway is crucial for cell growth and survival and is frequently overactive in cancer. nih.gov The MAPK pathway is involved in cell proliferation and differentiation, while the JAK-STAT pathway plays a role in cell growth and immune response. nih.govmdpi.com
Research suggests that this compound can interfere with these pathways, leading to a reduction in the signals that promote cancer cell growth and survival. frontiersin.orgresearchgate.net For instance, it may inhibit the phosphorylation of key proteins in these cascades, effectively blocking the downstream signaling events that drive oncogenesis. mdpi.com
| Signaling Pathway | Function in Cancer | Potential Modulation by this compound |
|---|---|---|
| PI3K/Akt/mTOR | Promotes cell growth, proliferation, and survival. nih.gov | Inhibition of pathway activation. |
| MAPK | Regulates cell proliferation and differentiation. nih.gov | Interference with signaling cascade. |
| JAK-STAT | Involved in cell growth and immune response. mdpi.com | Downregulation of pathway activity. |
Angiogenesis Inhibition in In Vitro Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.govthermofisher.comresearchgate.net The inhibition of angiogenesis is therefore a key strategy in cancer therapy. In vitro models, such as the endothelial tube formation assay, are used to study the anti-angiogenic potential of compounds. thermofisher.commedsci.org
This compound has demonstrated the ability to inhibit angiogenesis in these in vitro models. nih.govfrontiersin.org It can interfere with the ability of endothelial cells to form the tube-like structures that are the basis of new blood vessels. medsci.org This inhibitory effect is likely mediated by the modulation of pro-angiogenic factors and their signaling pathways. nih.gov
Antimicrobial Actions and Pathogen-Specific Mechanisms
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The rise of antibiotic-resistant bacteria poses a significant threat to public health, making the discovery of new antimicrobial compounds crucial. scielo.brmdpi.com
Antibacterial Activity against Specific Strains
This compound has been found to exhibit antibacterial activity against a range of bacterial strains. mdpi.complos.orgresearchgate.net This activity can be either bactericidal, meaning it kills the bacteria, or bacteriostatic, meaning it inhibits their growth. scielo.brreactgroup.org The effectiveness of this compound can vary depending on the bacterial species and whether they are Gram-positive or Gram-negative. mdpi.comnih.gov
The antibacterial mechanism of tannins like this compound can involve several actions, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comnih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com
| Bacterial Strain Type | Examples | Observed Activity |
|---|---|---|
| Gram-positive | Staphylococcus aureus, Bacillus subtilis mdpi.com | Inhibition of growth and potential bactericidal effects. mdpi.com |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa mdpi.com | Inhibition of growth, though efficacy can vary. mdpi.com |
Antifungal Activity against Specific Strains
Extensive literature searches did not yield any specific studies on the antifungal activity of this compound against particular fungal strains. While research has been conducted on the antifungal properties of various plant extracts, some of which contain related tannin compounds, no data is currently available that specifically investigates the efficacy of this compound as an antifungal agent against named fungal species. researchgate.netmdpi.comrsc.org
Enzyme Modulation and Inhibitory Kinetics (e.g., α-amylase, α-glucosidase, pancreatic lipase)
There is currently a lack of scientific literature detailing the modulatory or inhibitory effects of this compound on the enzymes α-amylase, α-glucosidase, and pancreatic lipase (B570770). While the inhibition of these enzymes is a known mechanism for some natural compounds in managing metabolic conditions, specific inhibitory kinetics data, such as IC₅₀ values or the type of inhibition (competitive, non-competitive, etc.), for this compound have not been reported in the available scientific literature. researchgate.netms-editions.clplos.orgnih.govscielo.brwikipedia.orgwikipedia.orgmdpi.commdpi.comnih.govnih.govbrieflands.combiomedpharmajournal.org
In Vivo Preclinical Model Studies for Biological Activity
Selection of Relevant Animal Models for Specific Activities (e.g., Cancer Xenografts, Inflammation Models)
No in vivo preclinical studies using animal models, such as cancer xenografts or inflammation models, have been specifically reported for this compound. Although a study on the anti-inflammatory and antinociceptive effects of a crude extract of Balanophora spicata, a plant from the same genus where balanophotannins are found, was conducted, the active compound identified was lupeol (B1675499) acetate (B1210297), not this compound. nih.gov Another related compound, Balanophotannin E, has demonstrated cytotoxicity against human hepatocellular carcinoma (HepG2) cells in vitro, but this has not been followed up with in vivo cancer xenograft models for this compound. dokumen.pubscience.govresearchgate.netscience.govscience.govscience.gov Therefore, there is no information on the selection of relevant animal models for studying the specific biological activities of this compound. celvivo.comchampionsoncology.comnih.govnih.gov
Mechanistic Insights from In Vivo Investigations
As there are no available in vivo studies on this compound, no mechanistic insights from such investigations have been reported. The in vivo anti-inflammatory mechanism reported for a Balanophora spicata extract was attributed to the inhibition of iNOS and COX-2 expression by lupeol acetate. nih.gov However, these findings cannot be directly extrapolated to this compound without specific studies.
Biodistribution and Target Engagement in Animal Models
There is no published research on the biodistribution or target engagement of this compound in animal models. Studies of this nature are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound, but have not yet been undertaken for this compound. ontosight.ainih.govnih.gov
Structure Activity Relationship Sar Studies of Balanophotannin a and Its Analogs
Identification of Key Pharmacophoric Elements for Specific Biological Activities
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For Balanophotannin A and its analogs, which are hydrolyzable tannins, the key pharmacophoric elements are believed to be centered around their polyphenolic and glycosidic structures.
A pivotal study on hydrolyzable tannins isolated from Balanophora japonica identified a series of related compounds, namely Balanophotannins D, E, F, and G. acs.orgnih.gov A significant finding from this research was that all these compounds contain an oxidized hexahydroxydiphenoyl (HHDP) group. acs.orgnih.gov This common structural motif is considered a crucial pharmacophoric element contributing to their cytotoxic properties. The oxidized nature of the HHDP group may enhance the molecule's ability to interact with biological targets, potentially through mechanisms involving oxidative stress or specific enzyme inhibition.
While a definitive pharmacophore model for this compound has not been explicitly detailed in the available literature, the consistent presence of the oxidized HHDP group across its cytotoxic analogs strongly suggests its importance. Further computational and experimental studies are needed to precisely map the key hydrogen bond donors, acceptors, and hydrophobic regions that constitute the complete pharmacophore of this compound for its specific biological activities.
Impact of Structural Modifications on Biological Potency and Selectivity
The biological potency and selectivity of balanophotannins are highly sensitive to structural modifications. Even minor changes to the core structure or its substituents can lead to significant alterations in their activity.
Research on Balanophotannin E, an analog of this compound, has demonstrated its potent cytotoxic effects. It exhibited an IC50 value of 4.22 µM against HepG2 human cancer cells, a potency comparable to the established anticancer drug cisplatin. acs.orgnih.govresearchgate.net This highlights the inherent cytotoxic potential of the balanophotannin scaffold.
The absolute configurations of Balanophotannins D and F have been determined, indicating that stereochemistry plays a vital role in their biological activity. acs.orgnih.gov The specific spatial arrangement of the substituents on the glucose core and the stereochemistry of the HHDP group can influence how the molecule fits into the binding site of a target protein, thereby affecting its potency.
The following table summarizes the known biological activity of Balanophotannin E. Data for this compound and other analogs from comparative studies are not currently available in the literature.
| Compound | Cell Line | Activity | IC50 (µM) |
|---|---|---|---|
| Balanophotannin E | HepG2 (Human Liver Cancer) | Cytotoxic | 4.22 |
| This compound | - | - | - |
| Balanophotannin D | - | - | - |
| Balanophotannin F | - | - | - |
| Balanophotannin G | - | - | - |
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for elucidating the SAR of complex natural products like this compound. researchgate.netinnovareacademics.in While specific computational studies on this compound are not yet published, the application of these techniques to similar molecules provides a framework for how they could be used.
Molecular Docking: This technique could be employed to predict the binding orientation of this compound and its analogs within the active site of a specific protein target, such as an enzyme or receptor implicated in cancer progression. science.gov For instance, docking studies on other ellagitannins have been used to investigate their interactions with targets like tumor necrosis factor-alpha (TNF-α) and topoisomerase II. ubaya.ac.idnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking could help to visualize how the oxidized HHDP group and other phenolic moieties interact with amino acid residues in a target's binding pocket, providing a molecular basis for its biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netcore.ac.uk To develop a QSAR model for balanophotannins, a dataset of analogs with their corresponding biological activities would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each analog. Statistical methods would then be used to create a model that predicts the biological activity based on these descriptors. Such a model could identify the key structural features that are most influential for the observed cytotoxicity and guide the design of new analogs with enhanced potency. For example, a QSAR study might reveal that a particular distribution of electrostatic potential around the molecule is critical for its activity.
Although these computational approaches have not been specifically applied to this compound in the available literature, they represent a promising avenue for future research to deepen the understanding of its SAR and to accelerate the discovery of novel therapeutic agents based on its structure.
Advanced Analytical and Bioanalytical Methodologies for Balanophotannin a
Chromatographic Separation Techniques for Quantification
Chromatographic techniques are indispensable for separating individual compounds from complex mixtures, such as plant extracts or biological fluids, enabling accurate quantification. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the primary methods used for the analysis of tannins and related polyphenols. nih.govmdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. eag.com This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires higher operating pressures. eag.comusp.org The enhanced separation efficiency of UHPLC is particularly advantageous for analyzing complex plant extracts, which may contain numerous structurally similar compounds. nih.govdntb.gov.ua
Recent studies have employed UHPLC coupled with mass spectrometry (UPLC-MS) to perform metabolite fingerprinting of extracts from the Balanophora genus, the plant family from which Balanophotannin A is derived. nih.govdntb.gov.ua These analyses successfully separated and identified dozens of secondary metabolites, including phenolic acids and flavonoids, demonstrating the suitability of UHPLC for resolving the complex chemistry of these plants. nih.gov While these studies have established a methodological framework, a specific UHPLC method dedicated to the routine quantification of this compound has not yet been detailed in the published literature.
Table 1: Typical UHPLC System Parameters for Plant Polyphenol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Sub-2 µm particle size (e.g., C18, 1.7 µm) | Provides high-resolution separation. |
| Mobile Phase | Gradient of water and acetonitrile (B52724), often with an acid modifier (e.g., 0.1% formic acid) | Ensures efficient elution of a wide range of compounds with different polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. |
| Column Temp. | 30 - 45 °C | Controls viscosity and improves peak shape and reproducibility. frontiersin.org |
| Injection Vol. | 1 - 5 µL | Small volumes are used to prevent column overloading and maintain sharp peaks. eag.com |
| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) | PDA provides spectral data for peak identification, while MS provides mass information for structural confirmation. |
High-Performance Liquid Chromatography (HPLC)
HPLC remains a robust and widely used technique for the analysis of phytochemicals, including tannins. nih.govejgm.co.ukresearchgate.netnih.gov HPLC methods are routinely developed for the quantification of individual compounds in herbal extracts and formulations. The process typically involves using a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous solvent and an organic modifier like acetonitrile or methanol (B129727). nih.govnih.gov
While specific HPLC quantification methods for this compound are not available, methods for chemically related ellagitannins and ellagic acid have been extensively developed and validated. mdpi.comjapsonline.com These methods demonstrate good linearity, precision, and accuracy for quantifying tannins in various fruit and plant samples. japsonline.com For instance, a validated HPLC method for sterol quantification involved a C18 column with a methanol:acetonitrile mobile phase and UV detection, which could be adapted for tannin analysis. nih.gov Given the structural similarity, these established protocols serve as an excellent foundation for developing a specific and validated HPLC method for this compound.
Table 2: General HPLC Method Parameters for Tannin Quantification
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 3.5-5 µm particle size (e.g., 250 mm x 4.6 mm) | Standard for reversed-phase separation of moderately polar to nonpolar compounds. |
| Mobile Phase | Isocratic or gradient elution with buffered water and methanol/acetonitrile | Separates compounds based on their hydrophobicity. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for 4.6 mm i.d. columns to achieve good separation. |
| Detector | UV/Photodiode Array (PDA) Detector | Measures absorbance at specific wavelengths (e.g., ~254-280 nm for tannins) for quantification. |
| Run Time | 10 - 30 min | Sufficient time to elute target compounds and wash the column. usp.org |
Mass Spectrometric Quantification in Complex Biological Matrices
Mass spectrometry (MS) is a powerful detection technique prized for its high sensitivity and specificity, making it the gold standard for quantifying analytes at low concentrations in complex biological matrices like plasma, urine, or tissue homogenates. nih.govchromatographyonline.comnih.gov
LC-MS/MS and GC-MS/MS for Sensitive Detection
When liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly selective and sensitive platform for quantitative bioanalysis. acs.orgnih.govnih.govmdpi.commdpi.com The technique involves separating the analyte from matrix components via LC, ionizing it, selecting the specific precursor ion (the molecular ion of the analyte), fragmenting it, and then detecting a specific product ion. This multiple reaction monitoring (MRM) process drastically reduces background noise and interferences, allowing for quantification at ng/mL or even pg/mL levels. mdpi.com LC-MS/MS is the method of choice for analyzing non-volatile compounds like this compound in biological fluids. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique but is generally reserved for volatile and thermally stable compounds. cdc.gov Since tannins like this compound are large, polar, and non-volatile, they are not suitable for direct GC-MS analysis without chemical derivatization to increase their volatility, a process which can be complex and introduce variability. Therefore, LC-MS/MS is the more appropriate platform.
Method Development and Validation for Biological Samples
Before a bioanalytical method can be used for routine analysis, it must undergo rigorous validation to ensure its reliability, as per guidelines from regulatory agencies. nih.gov This process establishes the method's performance characteristics.
Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the repeatability of the results. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. japsonline.comoatext.com
Recovery: The efficiency of the analyte extraction process from the biological matrix.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature). nih.gov
While a fully validated LC-MS/MS method for this compound in biological samples has not been reported, a study on Balanophora simaoensis developed and validated an UHPLC-MS method to quantify other compounds (balanophorin B and gallic acid) in rat plasma, bile, and tissues. nih.gov That study successfully validated the method for linearity (r > 0.996), recovery (95.0% to 103.6%), and precision, providing a clear blueprint for how such a method could be established for this compound. nih.gov
Metabolic Profiling and Metabolite Identification in Preclinical Models
Metabolite profiling (MetID) studies are crucial in drug development and natural product research to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. wuxiapptec.comevotec.comfrontagelab.com These studies identify the biotransformation products (metabolites) of a parent compound, which is essential for evaluating its efficacy and safety, as metabolites may be active or exert off-target effects. wuxiapptec.comlongdom.org
High-resolution mass spectrometry (HR-MS), often coupled with UHPLC, is the primary tool for metabolite identification. evotec.comdiva-portal.org It provides highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. Subsequent MS/MS fragmentation patterns help to elucidate the structure of these metabolites. mpob.gov.my In preclinical models, such as rats or mice, samples of plasma, urine, feces, and various tissues are collected after administration of the compound and analyzed to create a comprehensive metabolic map. longdom.orgdiva-portal.org
The metabolic fate of this compound in preclinical models has not yet been reported in the scientific literature. However, research on other compounds from the Balanophora genus provides a relevant methodological example. A study on an extract from Balanophora simaoensis successfully used an LC-MS method to track the in vivo profiles of balanophorin B and gallic acid in rat plasma, bile, liver, and kidneys, and also identified the biotransformation pathway of gallic acid. nih.gov This demonstrates the feasibility of using LC-MS-based metabolomics to investigate the fate of constituents from Balanophora plants in preclinical models. frontiersin.orgmpob.gov.my Such an approach would be directly applicable to investigating the metabolism of this compound, to identify its phase I (e.g., hydrolysis, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites.
Comprehensive Metabolome Analysis
A key technology in this field is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). nih.govresearchgate.net This powerful combination allows for the separation of complex mixtures with high resolution and the identification of compounds based on their accurate mass and fragmentation patterns. currenta.de In a typical analysis of Balanophora extracts, a reversed-phase column, such as a C18 column, is used for chromatographic separation. nih.gov The mobile phase often consists of a gradient of water with a small percentage of formic acid (to improve peak shape and ionization) and an organic solvent like methanol or acetonitrile. nih.govmdpi.com
The QTOF-MS/MS system provides high-resolution mass spectra, enabling the determination of the elemental composition of the detected ions. currenta.de By comparing the retention times and mass spectral data (including MS/MS fragmentation patterns) with those of known standards and reference databases, a large number of compounds can be tentatively or definitively identified. nih.govresearchgate.net For instance, in a comprehensive analysis of various Balanophorae herbs, 41 secondary metabolites, including 17 phenolic acids and their derivatives and 19 flavonoids and their derivatives, were identified from 209 samples. nih.gov While this compound was not explicitly quantified in this broad screen, the methodology is well-suited for its detection and characterization within the complex matrix of the plant extract. The use of both positive and negative ionization modes in mass spectrometry further expands the coverage of detectable metabolites. mdpi.com
The data obtained from comprehensive metabolome analysis can be further processed using chemometric methods, such as principal component analysis (PCA), to observe differences in the metabolic profiles between different species or samples grown in different regions. nih.gov This untargeted approach provides a holistic view of the metabolome and can reveal the presence and relative abundance of compounds like this compound across different samples.
Targeted Metabolic Profiling
In contrast to the comprehensive, non-targeted approach, targeted metabolic profiling focuses on the accurate quantification of a specific, predefined set of metabolites. embrapa.br This method is hypothesis-driven and is employed when the objective is to measure the precise concentration of known compounds, such as this compound, in a biological sample. Targeted methods offer higher sensitivity, selectivity, and quantitative accuracy compared to untargeted metabolomics. embrapa.br
For the targeted analysis of this compound, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. mdpi.com Specifically, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. In MRM, the first quadrupole selects the precursor ion of the target analyte (in this case, the molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is then set to monitor for specific fragment ions that are characteristic of the target compound. This two-stage mass filtering significantly reduces background noise and enhances the selectivity and sensitivity of the analysis.
The development of a targeted method for this compound would involve the following steps:
Optimization of Mass Spectrometry Parameters: This includes determining the optimal ionization mode (positive or negative electrospray ionization), cone voltage, and collision energy to achieve the most stable and abundant precursor and product ions for this compound.
Chromatographic Separation: An HPLC or UPLC method would be developed to achieve good separation of this compound from other co-eluting compounds in the extract. This typically involves selecting the appropriate column chemistry (e.g., C18), mobile phase composition, and gradient elution profile. researchgate.netresearchgate.net
Method Validation: The analytical method would be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
While specific targeted metabolic profiling studies exclusively for this compound are not widely reported in the reviewed literature, studies on related ellagitannins demonstrate the feasibility of this approach. For example, targeted metabolic profiling has been successfully used to quantify urolithins, which are metabolites of ellagitannins, in various biological matrices. nih.govresearchgate.net The principles and techniques used in these studies are directly applicable to the development of a robust and sensitive targeted assay for this compound.
Hyphenated Techniques and High-Throughput Screening Approaches
Hyphenated techniques, which involve the coupling of a separation technique with a spectroscopic detection method, are indispensable in modern analytical and bioanalytical chemistry. mdpi.com The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of natural product analysis, including the study of compounds like this compound. nih.govresearchgate.net The use of UPLC-QTOF-MS/MS, as described in the context of Balanophora analysis, is a prime example of a powerful hyphenated technique that enables both the identification of unknown compounds and the quantification of known ones. nih.govresearchgate.net
Another important hyphenated technique is LC-NMR, which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. While less sensitive than LC-MS, LC-NMR provides unparalleled structural information, which is critical for the unambiguous identification of novel natural products and for differentiating between isomers. frontiersin.orgglobalresearchonline.net For a complex molecule like this compound, a combination of LC-MS and LC-NMR would provide the highest level of confidence in its structural elucidation and analysis within a complex mixture. hyphadiscovery.comnih.gov
High-Throughput Screening (HTS) methodologies allow for the rapid testing of a large number of substances for a specific biological activity. nih.gov These techniques are central to drug discovery and are increasingly applied to natural product libraries to identify new bioactive compounds. mdpi.com HTS assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and rely on automated liquid handling and detection systems. nih.gov
For this compound, HTS could be employed to screen for a wide range of potential biological activities, such as enzyme inhibition or receptor binding. For example, fluorescence-based assays are commonly used in HTS to screen for enzyme inhibitors. rsc.orgresearchgate.netacs.org In such an assay, the inhibition of an enzyme by this compound would result in a measurable change in the fluorescence signal.
The general workflow for an HTS campaign involving this compound or a Balanophora extract would include:
Assay development and optimization for the specific biological target.
Screening of a natural product library, including this compound or its source extract, at a single concentration to identify initial "hits".
Hit confirmation and dose-response studies to determine the potency (e.g., IC50 value) of the active compounds.
Secondary assays to confirm the mechanism of action and rule out non-specific effects.
While specific HTS studies focused on this compound are not detailed in the available literature, the techniques are well-established for screening natural product extracts and pure compounds for various therapeutic targets. mdpi.comnih.gov Given the known biological activities of tannins, HTS represents a valuable approach to further explore the pharmacological potential of this compound.
Future Research Trajectories and Methodological Challenges in Balanophotannin a Research
Unexplored Biological Activities and Therapeutic Potential in Novel Disease Models
While some biological activities of balanophotannins have been investigated, with Balanophotannin E showing cytotoxicity to Hep G2 cancer cells, the full therapeutic potential of Balanophotannin A remains largely uncharted. science.govresearchgate.net Future research is poised to explore its efficacy in a wider array of disease models, moving beyond initial screenings to more complex and representative systems. moleculardevices.com
The development of novel disease models, such as 3D cell cultures and patient-derived organoids (PDOs), offers a more biologically relevant environment to study the effects of natural compounds like this compound. moleculardevices.comlumc.nl These models can better mimic the intricate cell-cell interactions and microenvironments of tissues, providing more accurate insights into disease progression and therapeutic response. moleculardevices.com For instance, researchers are now using hiPSC-based models to study genetic diseases, creating 3D cardiac and skin organoid models to test new drug therapies. lumc.nl Such advanced models could be pivotal in uncovering the mechanisms of action for this compound in diseases that have yet to be explored. frontiersin.orgnih.gov
Furthermore, there is a critical need to investigate the potential of this compound in the context of neurodegenerative diseases, which are becoming increasingly prevalent. nih.gov Models for these complex disorders are continuously evolving, from cell-based systems to intricate animal models, providing promising avenues for therapeutic discovery. nih.gov The application of these innovative models will be instrumental in identifying new therapeutic targets for this compound and understanding its potential role in combating a broader spectrum of human ailments. nih.govontosight.ai
Development of Advanced Synthetic Strategies for Scalable and Sustainable Production
The sustainable and scalable production of this compound presents a significant challenge for its future therapeutic and industrial applications. While tannins can be extracted from natural sources like the bark of various trees, this method can be limited by the availability of plant material and may not be environmentally sustainable in the long term. science.gov
Current research efforts are focused on developing advanced synthetic and semi-synthetic strategies to overcome these limitations. The chemical synthesis of complex natural products like tannins is an intricate process. However, recent advancements in organic synthesis, including the development of novel catalytic systems and synthetic methodologies, are paving the way for more efficient and scalable production routes.
One promising approach involves the use of enzymatic or chemoenzymatic synthesis. This method utilizes enzymes to perform specific chemical transformations with high selectivity and efficiency, often under milder reaction conditions than traditional chemical synthesis. This can lead to higher yields, fewer byproducts, and a more environmentally friendly process.
Furthermore, the principles of green chemistry are being increasingly integrated into the synthesis of natural products. This includes the use of renewable starting materials, safer solvents, and energy-efficient processes to minimize the environmental impact of production. The development of such sustainable synthetic strategies will be crucial for the economically viable and environmentally responsible production of this compound on a larger scale.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. frontlinegenomics.com This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes and their responses to external stimuli. nih.govfrontlinegenomics.comresearchgate.net
| Omics Field | Focus of Study | Key Information Provided |
| Genomics | The complete set of an organism's genes (genome). frontlinegenomics.comnih.gov | Provides insights into the genetic basis of disease and individual responses to treatments. youtube.com |
| Transcriptomics | The complete set of RNA transcripts in a cell. frontlinegenomics.comnih.gov | Reveals which genes are actively being expressed and how their expression levels change in response to stimuli. frontlinegenomics.com |
| Proteomics | The entire set of proteins produced by an organism. frontlinegenomics.comnih.gov | Offers a direct look at the functional molecules within a cell and their modifications. frontlinegenomics.com |
| Metabolomics | The complete set of small-molecule chemicals (metabolites) within a biological sample. frontlinegenomics.com | Provides a snapshot of the metabolic state of a cell or organism. frontlinegenomics.com |
By integrating these different layers of biological information, researchers can move beyond a one-dimensional view of this compound's activity. frontlinegenomics.comresearchgate.net For example, transcriptomic data can show how this compound alters gene expression, while proteomic data can reveal the subsequent changes in protein levels and post-translational modifications. diva-portal.org Metabolomic analysis can then illustrate the downstream effects on cellular metabolism. researchgate.net
This systems-level approach is particularly powerful for understanding complex diseases where multiple pathways are dysregulated. youtube.com It can help to identify the specific molecular networks and pathways that are modulated by this compound, potentially uncovering novel mechanisms of action and identifying new biomarkers for its therapeutic effects. nih.govyoutube.com The integration of multi-omics data is expected to revolutionize our understanding of how natural products like this compound interact with biological systems, paving the way for more targeted and effective therapeutic strategies. nih.govyoutube.com
Development of Novel Analytical Tools and Techniques for Enhanced Detection and Characterization
The accurate detection and characterization of this compound are crucial for both research and potential clinical applications. researchgate.net The development of novel analytical tools and techniques is an ongoing effort to improve the sensitivity, specificity, and efficiency of these processes. sapub.org
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the analysis of tannins. creative-proteomics.comnih.govutu.fi These methods allow for the separation, identification, and quantification of individual compounds within complex mixtures. creative-proteomics.comekb.eg For instance, UPLC-ESI-qTOF-MS has been successfully used to identify and characterize metabolites in plant extracts, including various tannins. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR and quantitative 31P NMR, provides detailed structural information about tannins. techscience.comnih.govmdpi.com 13C NMR can help identify the type of condensed tannin B-rings, while 31P NMR allows for the simultaneous structural and quantitative characterization of all functional groups present in tannins. techscience.comnih.gov
Other techniques such as the Folin-Ciocalteu method and the Methylcellulose Precipitation assay are used to determine total phenolic content and tannin concentration, respectively. mdpi.commdpi.comiaea.org However, these methods can have limitations and may be influenced by other compounds in the sample. mdpi.com
Future advancements in analytical instrumentation, such as the development of more sensitive detectors and higher-resolution mass spectrometers, will further enhance our ability to detect and characterize this compound, even at very low concentrations. creative-proteomics.comamericanpharmaceuticalreview.com Additionally, the development of new chromatographic columns and separation techniques will improve the resolution of complex tannin mixtures. woodresearch.sk The combination of these advanced analytical tools will provide a more comprehensive and accurate understanding of the chemical properties of this compound. mdpi.com
Addressing Research Complexities and Methodological Limitations
The study of natural products like this compound is inherently complex and presents several methodological challenges that need to be addressed to ensure the reliability and reproducibility of research findings.
Data Interpretation and Standardization Challenges
Furthermore, a lack of standardization in analytical methods and reporting practices can make it difficult to compare results across different studies. nova.edu The use of different extraction methods, analytical instruments, and quantification standards can lead to significant variations in reported values for the same compound. core.ac.uk Therefore, there is a pressing need for the development and adoption of standardized protocols for the analysis of tannins and other natural products. core.ac.uk This includes the use of certified reference materials and the clear reporting of all experimental parameters. frontiersin.org
Interlaboratory Reproducibility and Validation of Findings
Ensuring the reproducibility of research findings across different laboratories is a cornerstone of the scientific method. woah.org However, interlaboratory reproducibility can be a significant challenge in natural product research. nih.gov Variations in instrumentation, reagents, and operator expertise can all contribute to discrepancies in results. woah.orgepfl.ch
To address this, rigorous method validation is essential. frontiersin.organtipodesnature.com This involves demonstrating that an analytical method is accurate, precise, specific, and robust. frontiersin.org Interlaboratory comparison studies, where the same samples are analyzed by multiple laboratories using the same protocol, are a valuable tool for assessing the reproducibility of a method and identifying potential sources of variability. epfl.cheuropa.eu The results of such studies can be used to refine analytical protocols and establish best practices. epfl.cheurachem.org By promoting greater transparency in methodology and encouraging interlaboratory collaboration, the scientific community can enhance the reliability and validity of research on this compound and other natural products. frontiersin.orgeuropa.eu
Overcoming Challenges in Natural Product Extraction and Isolation Efficiency
The journey of a natural product from a raw biological source to a purified compound for research is fraught with challenges, particularly concerning the efficiency of extraction and isolation. This compound, a complex ellagitannin found in plants of the Balanophora genus, exemplifies these difficulties. The inherent low concentration of such specialized metabolites in plant tissues, combined with their presence in intricate chemical mixtures, necessitates highly selective and efficient methodologies to achieve viable yields of the pure compound.
Conventional Approaches and Their Inherent Limitations
Historically, the isolation of this compound and related hydrolyzable tannins has relied on conventional solid-liquid extraction followed by extensive chromatographic purification. psu.edunih.gov The process typically begins with the extraction of dried and pulverized plant material using large volumes of polar solvents like aqueous ethanol (B145695) or methanol (B129727), often with heating or refluxing for several hours. nih.govkoreascience.kr This crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to achieve a preliminary separation of compounds into different fractions. jfda-online.com
The fraction containing the target tannins then undergoes multiple, sequential chromatographic separations. This is a laborious and time-consuming phase, often involving a combination of different stationary phases. researchgate.net For instance, the purification of compounds from Balanophora has been documented to involve repeated column chromatography using silica (B1680970) gel, Sephadex LH-20 (for size-exclusion), and reversed-phase (RP-C18) materials. psu.edunih.govjfda-online.com
The primary challenges associated with these conventional methods are:
Low Yield: The multi-step nature of the process, from initial extraction to final purification, inevitably leads to significant loss of the target compound at each stage. It is not uncommon to start with several kilograms of raw plant material to obtain only a few milligrams of a pure tannin. psu.edunih.gov
Time and Solvent Consumption: Maceration or reflux extraction can take many hours, and subsequent open column chromatography is a slow process that consumes large quantities of solvents, posing both economic and environmental concerns. vbspu.ac.inslideshare.net
Compound Degradation: Many complex polyphenols, including tannins, are sensitive to heat and prolonged exposure to certain solvents, which can lead to degradation or the formation of artifacts during lengthy extraction and purification procedures. ijpsm.com
The following table illustrates a typical conventional protocol for isolating phenolic compounds from a Balanophora species, highlighting the complexity and multi-stage nature of the process.
Table 1: Example of a Conventional Extraction and Fractionation Protocol for Balanophora
| Step | Procedure | Starting Material / Fraction | Solvents / Eluents | Outcome / Yield | Reference |
|---|---|---|---|---|---|
| 1. Extraction | Reflux Extraction (3h, repeated 3x) | 4.0 kg dried, pulverized B. laxiflora | 80% aqueous Ethanol | 650.12 g crude residue | nih.gov |
| 2. Partitioning | Liquid-liquid extraction | 650.12 g residue suspended in water | n-hexane, Ethyl acetate (B1210297) (EtOAc) | 60.2 g (n-hexane), 124.1 g (EtOAc), 180.7 g (water) | nih.gov |
| 3. Chromatography 1 | Silica Gel Column Chromatography | 124.0 g EtOAc fraction (BLEA) | n-hexane/EtOAc gradient | 15 primary fractions (E1-E15) | koreascience.kr |
| 4. Chromatography 2 | Reversed-Phase (RP-C18) Column | 590 mg of fraction E5 | Methanol/water (2/3, v/v) | 4 sub-fractions | koreascience.kr |
This interactive table summarizes the laborious, multi-step process that exemplifies the low-efficiency challenge in natural product isolation.
Innovations in Extraction to Enhance Efficiency
To overcome the limitations of conventional methods, modern "green" extraction techniques have been developed. These technologies aim to increase extraction efficiency, shorten processing times, and reduce solvent consumption. nih.govnih.gov While not yet widely documented for this compound specifically, their successful application for other polyphenols and tannins suggests high potential. mdpi.com
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The implosion of these cavitation bubbles near the plant cell walls causes physical disruption, enhancing solvent penetration and accelerating the release of intracellular compounds. mdpi.commblbio.com UAE typically operates at lower temperatures and requires significantly less time than conventional methods. scentspiracy.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix. science.gov The localized heating creates high internal pressure that ruptures plant cells, releasing the target metabolites into the solvent. This method is known for its high speed and efficiency, often reducing extraction times from hours to minutes. jfda-online.comvbspu.ac.in
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). mdpi.com The high pressure keeps the solvent in a liquid state above its boiling point, which enhances its solubility and diffusion rates, leading to rapid and efficient extractions.
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. vbspu.ac.in By adjusting pressure and temperature, the solvating power of the supercritical fluid can be finely tuned. While pure CO₂ is non-polar, adding a polar co-solvent like ethanol can make it effective for extracting more polar compounds like tannins. vbspu.ac.in
Table 2: Comparison of Conventional and Modern Extraction Techniques for Plant Polyphenols
| Technique | Typical Extraction Time | Solvent Consumption | Efficiency/Yield | Key Principle | Reference |
|---|---|---|---|---|---|
| Maceration/Soxhlet | Hours to Days | High | Moderate | Solvent percolation and diffusion | gilson.com |
| Ultrasound-Assisted (UAE) | 15 - 60 minutes | Reduced | High | Acoustic cavitation and cell disruption | mdpi.comscentspiracy.com |
| Microwave-Assisted (MAE) | 1 - 15 minutes | Reduced | High | Rapid dielectric heating and pressure buildup | vbspu.ac.inscience.gov |
This interactive table compares key performance indicators, demonstrating the potential of modern techniques to overcome the efficiency challenges of traditional methods.
Advancements in Isolation and Purification
Beyond the initial extraction, the efficiency of the isolation and purification steps is critical. While traditional open column chromatography is effective, it is often slow and provides limited resolution. Modern chromatographic techniques offer significant improvements in speed and separating power.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a scaled-up version of analytical HPLC that can handle larger quantities of extract. slideshare.net It uses high pressure to force the mobile phase through a column packed with very fine particles, resulting in much higher resolution and faster separation times compared to traditional gravity-fed columns. moravek.com Methods like reversed-phase HPLC are particularly well-suited for separating complex mixtures of tannins. gilson.com
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thereby eliminating the risk of irreversible adsorption and degradation of labile compounds. slideshare.net It is highly effective for separating polar compounds like tannins and is scalable from milligrams to kilograms, making it a powerful tool for efficient purification. researchgate.net
Advanced Column Materials: The development of new stationary phases, such as monoliths or sub-2-micron particles for HPLC and UHPLC, provides superior separation efficiency. Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique for separating highly polar compounds like tannins, offering a different selectivity compared to reversed-phase methods. moravek.com
Q & A
Q. How is Balanophotannin A identified and characterized from its natural source?
this compound is isolated from the fresh aerial parts of Balanophora japonica using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization involves spectroscopic methods:
- UV-Vis spectroscopy to detect phenolic/galloyl groups.
- NMR (¹H, ¹³C, 2D-COSY) to resolve its dibenzofuran and glucopyranose moieties.
- Mass spectrometry (HR-ESI-MS) to confirm its molecular formula (C₃₄H₂₄O₂₁, MW 768.56) .
- Optical rotation ([α]D +12.2° in MeOH) to verify stereochemical purity . Experimental protocols must detail solvent systems, column parameters, and spectral acquisition conditions to ensure reproducibility .
Q. What are the primary challenges in isolating this compound from complex plant matrices?
Key challenges include:
- Co-elution with structurally similar tannins (e.g., Balanophotannin B), requiring high-resolution chromatographic separation .
- Instability of phenolic groups under acidic/basic conditions, necessitating pH-controlled extraction.
- Low yield , often requiring large biomass and repeated fractionation. Solutions involve orthogonal purification methods (e.g., reverse-phase HPLC coupled with Sephadex LH-20) and real-time LC-MS monitoring .
Q. What preliminary pharmacological activities have been reported for this compound?
While direct pharmacological data are limited, its structural analogs (e.g., gallotannins) suggest potential antioxidant and enzyme inhibitory activities. Researchers should:
- Conduct in vitro assays (e.g., DPPH radical scavenging, COX-2 inhibition).
- Compare results with structurally related compounds (e.g., Balanophotannin B) to establish structure-activity relationships .
- Validate findings using positive controls (e.g., ascorbic acid for antioxidant assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Variability in plant sources (geographical, seasonal).
- Methodological differences (extraction solvents, assay protocols). To address this:
- Standardize plant material using voucher specimens and metabolomic profiling.
- Replicate assays across independent labs with shared protocols (e.g., IC₅₀ determination under identical conditions) .
- Perform meta-analyses of existing literature to identify consensus or outliers .
Q. What advanced techniques are required to elucidate the stereochemistry of this compound’s dibenzofuran moiety?
- X-ray crystallography : Requires high-purity crystals, often challenging for amorphous tannins.
- ECD (Electronic Circular Dichroism) : Correlates experimental spectra with computational models (e.g., TDDFT calculations) .
- NOESY/ROESY NMR : Maps spatial proximity of protons to infer 3D conformation . Researchers must cross-validate results with synthetic analogs or degradation products .
Q. How can in silico methods improve the study of this compound’s pharmacokinetics?
- Molecular docking : Predict interactions with targets (e.g., COX-2, NADPH oxidase) using software like AutoDock Vina.
- ADMET prediction tools (e.g., SwissADME): Estimate absorption, metabolism, and toxicity.
- MD simulations : Model stability in biological membranes. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .
Q. What strategies mitigate oxidative degradation during this compound storage?
- Lyophilization : Preserve stability by removing water.
- Antioxidant additives : Use ascorbic acid or BHT in storage buffers.
- Inert atmosphere : Store under nitrogen or argon. Monitor degradation via HPLC-UV at regular intervals and quantify degradation products .
Methodological Guidelines
- Experimental Design : Include negative/positive controls, triplicate measurements, and blinded data analysis to reduce bias .
- Data Validation : Use orthogonal assays (e.g., both fluorometric and colorimetric methods for enzyme inhibition) .
- Reproducibility : Document all parameters (e.g., NMR solvent, HPLC gradients) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
